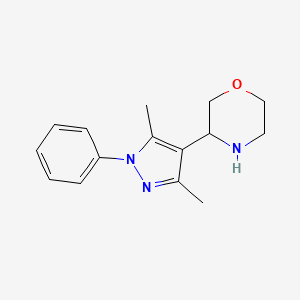

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

描述

属性

IUPAC Name |

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-15(14-10-19-9-8-16-14)12(2)18(17-11)13-6-4-3-5-7-13/h3-7,14,16H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUUKFHAOKXEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3COCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001211909 | |

| Record name | Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-79-8 | |

| Record name | Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with morpholine under specific conditions. One common method is the condensation reaction where 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde is reacted with morpholine in the presence of a base such as sodium hydroxide in an ethanol solution . The reaction mixture is stirred at room temperature for several hours, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact .

化学反应分析

Types of Reactions

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

科学研究应用

Biological Activities

Research indicates that compounds similar to 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines warrant further investigation.

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various bacterial strains. The mechanism of action may involve disrupting microbial cell membranes or inhibiting vital enzymatic pathways.

- Anti-inflammatory Effects : Certain pyrazole compounds are known for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Pharmaceutical Applications

Due to its diverse biological activities, this compound may have several pharmaceutical applications:

| Application | Description |

|---|---|

| Anticancer Drug | Potential use in targeted therapies for specific cancer types. |

| Antimicrobial Agent | Development of new antibiotics to combat resistant bacterial strains. |

| Anti-inflammatory Drug | Formulation for chronic inflammatory conditions like arthritis or asthma. |

作用机制

The mechanism of action of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Analogues and Functional Group Replacements

The compound’s structural uniqueness lies in the fusion of pyrazole and morpholine groups. Key comparisons include:

Trimethoxybenzene Derivatives (e.g., Flumorph, Dimethomorph)

- Structure : Flumorph and dimethomorph contain a trimethoxybenzene ring instead of morpholine.

- Activity : These compounds exhibit antifungal properties by targeting cell wall synthesis in phytopathogenic fungi. Replacement of trimethoxybenzene with morpholine (as in compounds 3a–c ) retained or enhanced broad-spectrum antifungal activity against nine fungi, suggesting morpholine’s compatibility with target binding .

- SAR Insight : The trimethoxybenzene ring enhances fungicidal activity, but morpholine substitutions maintain efficacy, likely due to improved hydrogen-bonding capabilities .

Thienopyrimidine-Morpholine Hybrids (e.g., PI-103 Precursor)

- Structure: 4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine, a PI3K/mTOR inhibitor.

- Activity : The precursor exhibited short half-life (<10 min), but optimization to PI-103 improved pharmacokinetics. Morpholine here stabilizes interactions with kinase ATP-binding pockets .

- Comparison : The pyrazole-morpholine scaffold in the target compound may offer similar binding advantages but with distinct metabolic stability, pending further studies.

Coordination Polymers (e.g., HacacPhPz)

- Structure : 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetylacetone (HacacPhPz) forms coordination polymers via acetylacetone groups.

- Functionality: Unlike the target compound, HacacPhPz leverages keto-enol tautomerism for metal coordination, whereas the morpholine group in the target compound prioritizes hydrogen/halogen bonding for supramolecular assembly .

生物活性

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 257.33 g/mol. Its structural representation includes a morpholine ring and a pyrazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.28 | 0.30 |

The compound exhibited significant inhibition zones in disk diffusion tests and showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess anti-inflammatory properties. The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results showed a reduction in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory conditions.

Cytotoxicity

Cytotoxicity studies revealed that this compound exhibits low toxicity towards human cell lines. The IC50 values were greater than 60 μM, indicating a favorable safety profile for further development .

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication:

- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR, with IC50 values between 0.52 and 2.67 μM, which is crucial for bacterial growth and survival .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that the compound significantly reduced biofilm formation compared to untreated controls, highlighting its potential as an anti-biofilm agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves refluxing precursors in ethanol or similar solvents, followed by recrystallization (e.g., DMF-EtOH mixtures). For example, pyrazole-morpholine hybrids are synthesized via multi-step condensation, with intermediates purified via column chromatography . Purity validation requires orthogonal techniques: LC-MS for molecular weight confirmation, NMR for structural integrity, and HPLC for quantitative purity assessment .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

- Methodological Answer :

- Structural Elucidation : Use H/C NMR to confirm substituent positions and morpholine ring conformation. Mass spectrometry (HRMS) validates molecular weight .

- Stability Studies : Conduct accelerated degradation studies under varied pH, temperature, and light exposure, monitored via HPLC. Thermogravimetric analysis (TGA) assesses thermal stability .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) using computational docking to identify potential biological targets (e.g., kinases, GPCRs). For example, pyrazole derivatives often exhibit anti-inflammatory or antimicrobial activity; use ELISA or microdilution assays with positive/negative controls .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : Apply factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, a 2 factorial design evaluates interactions between reaction time, temperature, and molar ratios. Response surface methodology (RSM) identifies optimal conditions for yield and purity .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays).

- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers or assay-specific artifacts.

- Mechanistic Studies : Use molecular dynamics simulations to probe binding interactions under varying conditions .

Q. How can computational modeling predict reaction pathways for novel derivatives?

- Methodological Answer :

- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate transition states and intermediates for morpholine-pyrazole coupling.

- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict feasible substituents and reaction yields .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps.

- Separation Optimization : Implement membrane technologies (e.g., nanofiltration) or centrifugal partition chromatography (CPC) for high-purity isolation .

Q. How do researchers integrate experimental and computational data for mechanistic insights?

- Methodological Answer :

- Hybrid Workflows : Combine density functional theory (DFT) calculations with kinetic studies (e.g., Eyring plots) to validate proposed mechanisms.

- Data Fusion : Use cheminformatics platforms (e.g., KNIME) to merge spectral data, reaction yields, and computational descriptors into predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。